molecular formula C11H14O B12083809 Benzene, 1-ethenyl-4-(1-methylethoxy)- CAS No. 128761-28-4

Benzene, 1-ethenyl-4-(1-methylethoxy)-

Cat. No.: B12083809
CAS No.: 128761-28-4
M. Wt: 162.23 g/mol
InChI Key: MEPWMZKEADGNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropoxy-4-vinylbenzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where the benzene ring is substituted with an isopropoxy group and a vinyl group

Properties

CAS No.

128761-28-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-ethenyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C11H14O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h4-9H,1H2,2-3H3

InChI Key

MEPWMZKEADGNEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-vinylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of 1-isopropoxy-4-vinylbenzene may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for epoxidation.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides, aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Isopropoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-isopropoxy-4-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is activated by the oxidizing agent, leading to the formation of epoxides or aldehydes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-Ethoxy-4-vinylbenzene
  • 1-Methoxy-4-vinylbenzene
  • 1-Butoxy-4-vinylbenzene

Comparison: 1-Isopropoxy-4-vinylbenzene is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications.

Biological Activity

Benzene, 1-ethenyl-4-(1-methylethoxy)-, also known as 1-Methylethenylbenzene or cumene, is a compound of significant interest due to its biological activity and potential health implications. This article explores its biological activity, toxicological effects, and environmental impact based on diverse sources of research.

  • Molecular Formula : C11_{11}H14_{14}O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 98-83-9

Biological Activity

Benzene, 1-ethenyl-4-(1-methylethoxy)- exhibits various biological activities that can impact human health and the environment. Below are key findings regarding its biological effects:

Toxicological Studies

  • Acute Toxicity : Studies indicate that the compound is moderately toxic to aquatic organisms, with a no-observed-effect level (NOEL) for repeated dose toxicity established at 40 mg/kg/day in animal models .
  • Histopathological Effects : In male rats exposed to high concentrations (200 mg/kg), significant histopathological changes were observed in the liver and kidneys, including vacuolation and lymphocyte infiltration .
  • Reproductive Toxicity : The compound did not show adverse effects on reproductive parameters in animal studies, suggesting a relatively low risk for reproductive toxicity under controlled exposure conditions .

Environmental Impact

Benzene, 1-ethenyl-4-(1-methylethoxy)- is not readily biodegradable and poses risks to aquatic environments. The predicted environmental concentration (PEC) has been calculated to be low, but continuous monitoring is recommended due to its moderate toxicity to fish and other aquatic organisms .

Study on Occupational Exposure

A study assessing occupational exposure revealed that workers handling the compound exhibited increased activity levels and gait abnormalities at higher exposure levels (500 ppm) . The study concluded that while acute exposure poses risks, the overall margin of safety for indirect environmental exposure remains high due to limited frequency of occupational exposure.

Metabolic Studies

Metabolic profiling studies indicate that after absorption, a small percentage of the compound is exhaled unchanged, while the majority undergoes oxidation processes leading to various metabolites such as 2-phenyl-2-propanol and phenyllactic acid . This metabolic pathway suggests potential implications for both therapeutic uses and toxicological assessments.

Summary of Findings

Parameter Finding
Acute ToxicityModerately toxic to aquatic organisms
NOEL for Repeated Dose40 mg/kg/day
Histopathological EffectsLiver and kidney damage at high doses
Reproductive ToxicityNo adverse effects observed
Environmental PersistenceNot readily biodegradable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.